4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole
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Overview
Description
4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole is a complex organic compound that features a unique combination of functional groups, including an aziridine ring, a pyrazole ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized from aminoethanol via dehydration using an oxide catalyst at high temperatures.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antiviral agent.
Materials Science: Its functional groups can be used to create novel polymers or materials with specific properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aziridine ring, for example, can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Aziridine Derivatives: Compounds with similar aziridine rings, such as ethylenimine, share some chemical properties but differ in their biological activity and applications.
Pyrazole Derivatives: Compounds like 1-methylpyrazole have similar core structures but lack the additional functional groups that confer unique properties to 4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[[2-[(4-cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-22-12-16(11-21-22)13-23-14-17(23)15-24-18-7-9-20(10-8-18)25-19-5-3-2-4-6-19/h7-12,17,19H,2-6,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWMGWQVJDFXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=CC=C(C=C3)OC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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